Cis-Desmethyl Atenolol-d5
Description
Properties
Molecular Formula |
C₁₃H₁₅D₅N₂O₃ |
|---|---|
Molecular Weight |
257.35 |
Origin of Product |
United States |
Structural and Stereochemical Characterization of Desmethyl Atenolol Analogs
Elucidation of Atenolol's Core Structure and Derivatives
Atenolol (B1665814) is a synthetic, beta-1-selective adrenoreceptor blocking agent. tandfonline.com Its chemical structure, (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, is characterized by a benzeneacetamide core linked to a propanolamine (B44665) side chain via an ether bond. medicoverhospitals.indrugbank.comnist.govresearchgate.net This side chain, containing a secondary alcohol and a secondary amine, is crucial for its pharmacological activity.
Atenolol is a hydrophilic compound that undergoes minimal hepatic metabolism, with a significant portion excreted unchanged. wikipedia.orgclinpgx.orgclinpgx.org However, minor metabolites and process-related impurities can be formed. One such derivative is Desmethyl Atenolol. The specific analog, "Cis-Desmethyl Atenolol-d5," is a deuterated form of a cyclic impurity of atenolol. This derivative is formed through the loss of a methyl group from the isopropyl moiety, followed by an intramolecular cyclization to create a substituted morpholine (B109124) ring. The "cis" designation refers to the specific stereochemical arrangement of the substituents on this newly formed ring.
This compound is specifically synthesized as an isotopically labeled internal standard for use in quantitative analyses, such as mass spectrometry, to ensure accurate measurement of the corresponding unlabeled impurity in pharmaceutical preparations.
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Atenolol | C14H22N2O3 | 266.34 | Benzeneacetamide, Ether, Secondary Alcohol, Isopropylamine Side Chain |
| This compound | C13H15D5N2O3 | ~257.35 | Benzeneacetamide, Substituted Morpholine Ring, Deuterium (B1214612) Labeled |
Stereochemical Aspects of Atenolol and its Demethylated Forms
The structure of atenolol contains a single asymmetric carbon atom, or chiral center, located on the propanolamine side chain—the carbon atom bonded to the hydroxyl (-OH) group. ualberta.canewdrugapprovals.org Due to this chiral center, atenolol exists as a pair of non-superimposable mirror images called enantiomers. ualberta.ca These are designated as (S)-atenolol and (R)-atenolol.
Although atenolol is typically marketed as a racemic mixture (a 1:1 ratio of both enantiomers), its beta-blocking activity resides almost exclusively in the (S)-enantiomer. ualberta.cachiralpedia.comnih.gov The (R)-enantiomer is largely inactive in this regard. nih.govnih.gov This high degree of stereoselectivity is a common feature among beta-blockers. ualberta.cachapman.edu The chiral center is retained during the formation of the Cis-Desmethyl Atenolol derivative, meaning this compound also exists in enantiomeric forms.
The formation of the cyclic morpholine ring in Cis-Desmethyl Atenolol introduces a new layer of stereochemical complexity. The cyclization process creates additional stereocenters within the ring structure. The term "cis" in "this compound" describes the diastereomeric relationship between substituents on this ring. Diastereomers are stereoisomers that are not mirror images of each other.
In this context, "cis" indicates that key substituents on the morpholine ring are oriented on the same side of the ring's plane. This specific spatial arrangement distinguishes it from a "trans" isomer, where the substituents would be on opposite sides. The precise control and characterization of this diastereomeric form are critical for its function as a specific analytical standard.
Principles and Applications of Deuterium Labeling in Molecular Probes
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com This substitution results in a compound that is chemically almost identical to its non-labeled counterpart but has a greater mass. This mass difference is the basis for its utility in a wide range of scientific applications, particularly in pharmaceutical research. clearsynth.comsimsonpharma.com
Key applications include:
Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards for quantitative analysis. thalesnano.comacs.org Because they co-elute with the unlabeled analyte but are distinguished by their higher mass, they can correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements.
Metabolism and Pharmacokinetic Studies: Labeled compounds are invaluable tools for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. simsonpharma.comacs.orgchem-station.com
Elucidation of Reaction Mechanisms: By tracking the position of deuterium atoms through a chemical reaction, researchers can gain insights into reaction pathways. thalesnano.comchem-station.com
Structural Analysis: Deuterium can be used as a contrast agent in Nuclear Magnetic Resonance (NMR) spectroscopy to help determine the three-dimensional structure of molecules. clearsynth.comthalesnano.com
The reliability of a deuterated standard depends critically on its isotopic purity and enrichment.
Isotopic Enrichment: This refers to the percentage of a specific isotope at a particular labeled position in the molecule. isotope.comukisotope.com For example, a compound labeled as 99% enriched means that at the site of labeling, 99% of the atoms are deuterium and 1% are hydrogen.
Isotopic Purity (or Species Abundance): This metric describes the percentage of molecules in the entire sample that have the desired isotopic composition. isotope.comukisotope.com A high isotopic enrichment is necessary for high isotopic purity.
These parameters are crucial because the presence of unlabeled or partially labeled molecules can interfere with quantitative assays, compromising the accuracy of the results. researchgate.net High-resolution mass spectrometry (HRMS) is a primary technique used to determine isotopic purity by analyzing the relative abundance of different isotopolog ions (molecules that differ only in their isotopic composition). nih.gov
After the synthesis of a deuterated analog like this compound, its structural integrity and the precise location of the deuterium labels must be rigorously confirmed. rsc.org This is typically achieved through a combination of analytical techniques.
| Analytical Technique | Purpose in Structural Confirmation |
|---|---|
| Mass Spectrometry (MS) | Confirms the overall mass of the molecule, verifying the incorporation of the correct number of deuterium atoms. High-resolution MS (HR-MS) is used to determine isotopic purity by distinguishing between different isotopologs. nih.govrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H NMR can confirm the absence of hydrogen signals at the sites of deuteration, while ²H NMR can directly detect the deuterium signals, confirming their specific locations within the molecule. rsc.orgnih.govwikipedia.org |
These methods ensure that the synthesized standard has the correct chemical structure, stereochemistry, and isotopic labeling, making it a reliable tool for sensitive and accurate analytical applications. rsc.orgresearchgate.net
Advanced Synthetic Methodologies for Deuterated Desmethyl Atenolol Isomers
Chemical Synthesis Pathways for Desmethyl Atenolol (B1665814) Precursors
The crucial epoxide intermediate, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (also known as Atenolol Impurity C), is typically synthesized by reacting 2-(4-hydroxyphenyl)acetamide with an excess of epichlorohydrin in the presence of a base nih.gov. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion attacks the least hindered carbon of epichlorohydrin, displacing the chloride. The basic conditions then promote an intramolecular cyclization to form the desired epoxide ring.
Table 1: Synthesis of Epoxide Precursor
| Step | Reactants | Reagents/Conditions | Product |
|---|
This pathway provides the racemic epoxide precursor necessary for the subsequent introduction of the deuterated side chain.
Stereoselective Synthesis Techniques for Achieving Cis-Diastereomer Specificity
Achieving a specific cis (or syn) relationship between the hydroxyl and amino groups in the final product requires a stereocontrolled approach. Standard synthesis methods using racemic epichlorohydrin result in a racemic mixture of the final product. Advanced methodologies are employed to introduce the desired stereochemistry.
One effective strategy involves the asymmetric dihydroxylation of an allyl precursor. The synthesis begins with 4-(allyloxy)phenylacetamide, which is prepared from 2-(4-hydroxyphenyl)acetamide and allyl bromide. This olefin can then undergo a syn-dihydroxylation reaction to produce a chiral 1,2-diol. Reagents such as osmium tetroxide (OsO₄) with a chiral ligand (e.g., from the Sharpless asymmetric dihydroxylation) can yield the diol with high enantioselectivity semanticscholar.orgorganic-chemistry.org.
The resulting syn-diol is then converted into a chiral epoxide. This can be achieved through a two-step process involving selective tosylation of the primary alcohol followed by base-induced intramolecular cyclization, which occurs with inversion of configuration at the secondary carbon, ultimately yielding an enantiomerically enriched epoxide. An alternative is the Mitsunobu reaction, which can convert a diol to an epoxide in one step researchgate.net. The ring-opening of this stereochemically defined epoxide with the deuterated amine then proceeds with high stereoselectivity, typically via an Sₙ2 mechanism, to yield the desired syn (cis) amino alcohol product.
Table 2: Stereoselective Synthesis Pathway
| Step | Starting Material | Key Transformation | Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | 4-(allyloxy)phenylacetamide | Asymmetric Dihydroxylation (e.g., Sharpless AD-mix) | Chiral syn-1,2-diol | High enantiomeric excess of the syn diol |
| 2 | Chiral syn-1,2-diol | Conversion to Epoxide (e.g., via tosylation/cyclization) | Chiral Epoxide | Retention of stereochemical purity |
Strategies for Site-Specific Deuterium (B1214612) Incorporation into the Molecular Framework
The incorporation of deuterium at specific sites is essential for the function of the molecule as an internal standard. For Cis-Desmethyl Atenolol-d5, the five deuterium atoms are located on the ethylamino side chain. The most efficient and common strategy for this is to introduce the deuterium label at a late stage of the synthesis using a commercially available deuterated reagent acs.org.
In this case, the synthesis utilizes ethyl-d5-amine (CD₃CD₂NH₂). This deuterated building block is reacted with the previously synthesized epoxide precursor, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide. The reaction is a nucleophilic ring-opening of the epoxide, where the nitrogen atom of the ethyl-d5-amine attacks one of the epoxide carbons. This process is highly regioselective, with the attack occurring preferentially at the less sterically hindered terminal carbon of the epoxide ring.
This late-stage incorporation is highly advantageous as it avoids the need to carry the expensive deuterium label through multiple synthetic steps, thereby maximizing atom economy with respect to the isotope.
Key Deuteration Reaction:
Reactants: 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide and Ethyl-d5-amine (CD₃CD₂NH₂)
Reaction Type: Sₙ2 epoxide ring-opening
Outcome: Site-specific incorporation of the pentadeuterated ethyl group.
This method ensures that the deuterium atoms are stably bound to carbon atoms and are not susceptible to back-exchange under typical analytical conditions.
Chromatographic and Spectroscopic Methods for Isomeric and Isotopic Purity Assessment
Rigorous analytical characterization is required to confirm the identity, isomeric purity, and isotopic enrichment of the final this compound product. This involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A reversed-phase HPLC method can be used to determine the chemical purity by separating the final product from any unreacted starting materials or side products nih.gov. To assess the isomeric purity (i.e., the ratio of cis to trans diastereomers), chiral chromatography is often necessary. Chiral stationary phases can resolve the different stereoisomers, allowing for their quantification. Gas chromatography (GC) can also be employed, often after derivatization of the polar hydroxyl and amine groups, and has been shown to be effective in separating isotopologues nih.govnih.gov.
Spectroscopic Methods: Spectroscopic methods are indispensable for confirming the structural integrity and, crucially, the isotopic labeling of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic purity nih.gov. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. By examining the mass spectrum, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined, and the isotopic enrichment (the percentage of molecules that contain the desired five deuterium atoms) can be calculated with high precision researchgate.netalmacgroup.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the location of the deuterium labels rsc.org.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons will be absent, confirming successful deuteration at that position.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the ethyl group confirms the presence and location of the deuterium atoms.
¹³C NMR (Carbon-13 NMR): The signals for the deuterated carbons (CD₂ and CD₃) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.
Table 3: Analytical Methods for Purity Assessment
| Analysis Type | Technique | Purpose | Key Findings |
|---|---|---|---|
| Chemical Purity | Reversed-Phase HPLC | Quantify impurities and byproducts | Percentage purity of the target compound. |
| Isomeric Purity | Chiral HPLC / Chiral GC | Separate and quantify cis and trans diastereomers | Diastereomeric excess (d.e.) of the desired cis isomer. |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | Determine the percentage of deuteration and isotopologue distribution | Confirmation of molecular weight and isotopic purity (e.g., >98%). |
| Structural Confirmation | ¹H NMR, ¹³C NMR, ²H NMR | Confirm molecular structure and site of deuteration | Absence of proton signals and presence of deuterium signals at the ethyl group. |
Through the combined application of these advanced synthetic and analytical techniques, this compound can be produced with the high degree of chemical, isomeric, and isotopic purity required for its use as a reliable internal standard in quantitative bioanalysis.
State of the Art Analytical Applications of Cis Desmethyl Atenolol D5
Implementation as an Internal Standard in Mass Spectrometry-Based Assays
The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative mass spectrometry, designed to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, which is why deuterated analogues are often preferred.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
An illustrative LC-MS/MS method would involve monitoring specific mass transitions (parent ion to product ion) for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification.
Table 1: Hypothetical MRM Transitions for Atenolol (B1665814) Metabolite Analysis This table is for illustrative purposes only, as specific methods using Cis-Desmethyl Atenolol-d5 were not found.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Desmethyl Atenolol | 253.1 | 190.1 | 15 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
No specific GC-MS applications using this compound as an internal standard were found in the reviewed scientific literature. The analysis of polar compounds like atenolol and its metabolites by GC-MS typically requires a derivatization step to increase their volatility and thermal stability. This adds complexity to sample preparation. Given the efficiency of LC-MS/MS for such polar analytes, it is the more commonly reported technique.
Quantitative Accuracy and Precision in Complex Research Matrices
The primary function of a stable isotope-labeled internal standard like this compound is to enhance quantitative accuracy and precision, especially in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices can cause ion suppression or enhancement, affecting the analyte signal. A co-eluting, chemically similar internal standard experiences the same matrix effects, allowing for a reliable correction and thus improving data quality. While this is the established principle, there is no specific published data demonstrating the performance of this compound in improving accuracy and precision in various research matrices.
Advanced Chromatographic Separation Techniques for Atenolol Metabolites
Chromatographic separation is critical for accurately profiling and quantifying metabolites, particularly when isomers are present.
Chiral High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
Atenolol is a chiral compound, and its enantiomers can exhibit different pharmacological activities. nih.gov Chiral HPLC is employed to separate these enantiomers. nih.gov However, the literature focuses on the separation of the parent drug, (R)- and (S)-Atenolol, rather than its metabolites. nih.govnih.gov There are no specific research findings on the use of this compound in the context of chiral HPLC separations, either as an analyte or as an internal standard for resolving isomers of desmethyl atenolol.
Table 2: Example of Chiral HPLC Parameters for Atenolol Enantiomers This table illustrates typical parameters for the parent compound, as data for this compound is not available.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD |
| Mobile Phase | Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 276 nm |
| Reference | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Metabolite Profiling
UHPLC systems use smaller particle-size columns to achieve faster separations and higher resolution compared to traditional HPLC, making them ideal for complex metabolite profiling. While UHPLC methods have been developed for analyzing atenolol and its degradation products, specific methods optimized for the profiling of its metabolites using this compound have not been documented in the available literature. ijprajournal.com The application of UHPLC would be advantageous for resolving various atenolol-related substances, but the role of this specific deuterated compound in such studies remains unpublished.
Validation Parameters for Analytical Methods Employing Isotope-Labeled Standards
The validation of a bioanalytical method ensures that the procedure is reliable and reproducible for its intended use. When employing an isotope-labeled internal standard like this compound, several key parameters must be rigorously evaluated.
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship is established by analyzing a series of calibration standards of known concentrations. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, should have a correlation coefficient (r²) of ≥ 0.99. The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
Representative Linearity Data for an Atenolol Bioanalytical Method
| Parameter | Value |
| Calibration Curve Range | 1.00 - 1000.00 ng/mL |
| Regression Equation | y = 0.003x + 0.002 |
| Correlation Coefficient (r²) | 0.998 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. For a method to be considered accurate and precise, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).
Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 | 1.04 |
| Low | 3.00 | 2.95 | 98.3 | 6.2 | 2.98 |
| Medium | 50.00 | 51.50 | 103.0 | 4.8 | 50.90 |
| High | 800.00 | 792.00 | 99.0 | 3.1 | 798.00 |
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate degree of selectivity. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.
Matrix Effect
The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.
Recovery
Recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
Representative Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3.00 | 88.5 | 95.2 |
| Medium | 50.00 | 91.2 | 97.8 |
| High | 800.00 | 90.1 | 96.5 |
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions that may be encountered during sample handling and storage. This includes:
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a specified period.
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler.
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Representative Stability Data for Atenolol in Human Plasma
| Stability Test | Storage Condition | Duration | Mean Concentration (ng/mL) vs. Nominal | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | 3 cycles | 48.5 (Low QC), 785.2 (High QC) | 97.0, 98.2 |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | 49.1 (Low QC), 790.5 (High QC) | 98.2, 98.8 |
| Long-Term | -80°C | 30 days | 47.8 (Low QC), 780.1 (High QC) | 95.6, 97.5 |
| Post-Preparative | Autosampler (4°C) | 24 hours | 49.5 (Low QC), 795.3 (High QC) | 99.0, 99.4 |
Mechanistic Investigations of Atenolol Biotransformation Pathways
Enzymatic Demethylation Processes Leading to Desmethyl Atenolol (B1665814) Formation
While the major metabolites of atenolol are recognized as a hydroxylated product and a glucuronide conjugate, the existence and formation of a desmethylated metabolite represent a more nuanced aspect of its biotransformation. The potential enzymatic removal of a methyl group from the atenolol structure would lead to the formation of desmethyl atenolol.
The enzymatic machinery responsible for drug metabolism is vast and complex, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. Although atenolol is noted to largely bypass extensive CYP-mediated metabolism, the potential for minor metabolic pathways driven by these enzymes cannot be entirely dismissed. For structurally similar compounds, CYP enzymes are often involved in demethylation reactions. Specifically, isoforms such as CYP2D6 have been implicated in the metabolism of other beta-blockers. However, direct evidence for the involvement of specific CYP isoforms in the demethylation of atenolol to form desmethyl atenolol is not prominently documented in mainstream literature. These reactions would typically require cofactors such as NADPH and molecular oxygen to proceed.
| Enzyme System | Potential Role in Demethylation | Required Cofactors |
| Cytochrome P450 (CYP) | Possible minor pathway for demethylation | NADPH, O2 |
In Vitro Studies of Atenolol Metabolism and Metabolite Generation
To investigate the biotransformation of drugs like atenolol, researchers rely on a variety of in vitro systems that can mimic the metabolic processes occurring in the body.
In vitro models are indispensable tools for studying drug metabolism. Human liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a primary source of drug-metabolizing enzymes, particularly CYPs. Incubating atenolol with human liver microsomes in the presence of necessary cofactors allows researchers to identify potential metabolites formed through oxidative reactions. Other systems, such as cultured hepatocytes (liver cells), can provide a more complete picture of metabolism as they contain a wider array of drug-metabolizing enzymes and co-enzymes. While existing research points to minimal metabolism of atenolol in such systems, they remain the standard for investigating the potential for minor metabolic pathways like demethylation.
| In Vitro System | Application in Atenolol Metabolism Research |
| Human Liver Microsomes | Identification of CYP-mediated metabolites |
| Cultured Hepatocytes | Comprehensive metabolic profiling |
Stable isotope-labeled compounds, such as Cis-Desmethyl Atenolol-d5, are powerful tools in metabolic research. The incorporation of deuterium (B1214612) (d5) atoms into the molecule creates a heavier version of the compound that can be distinguished from its unlabeled counterpart by mass spectrometry. When used in in vitro metabolic studies, this compound can serve as an internal standard for the quantification of any endogenously formed cis-desmethyl atenolol. Furthermore, if atenolol were to be demethylated to form desmethyl atenolol, the use of deuterated atenolol would result in a deuterated desmethyl atenolol metabolite, allowing for unambiguous identification and tracing of the metabolic pathway. This technique is crucial for confirming the existence of minor or novel metabolic routes and for accurately quantifying the extent of such biotransformations.
Environmental Biotransformation and Biodegradation of Atenolol and its Metabolites
The environmental fate of pharmaceuticals is a growing area of concern. After excretion, atenolol and its metabolites can enter wastewater treatment systems and, eventually, the environment. In these settings, they can be subjected to biotransformation by a diverse range of microorganisms.
Microbial Degradation Mechanisms and metabolite Identification
The biotransformation of the widely used beta-blocker atenolol in various environments is a significant area of research, particularly concerning its fate in wastewater treatment plants (WWTPs). Microbial communities, including bacteria and fungi, are the primary drivers of its degradation. researchgate.net Studies using activated sludge from WWTPs have demonstrated that atenolol can be effectively degraded, with removal efficiencies influenced by the specific microbial populations and operational conditions of the treatment facility. researchgate.netnih.gov
One of the principal microbial degradation pathways for atenolol involves the hydrolysis of its primary amide group. This reaction is catalyzed by amidohydrolase enzymes produced by bacteria, leading to the formation of a major metabolite known as atenolol acid. researchgate.netethz.ch This transformation has been consistently observed in laboratory-scale bioreactors and activated sludge experiments. researchgate.netuq.edu.au
Further research has identified additional, more complex degradation pathways. For instance, the bacterium Hydrogenophaga sp. YM1, isolated from activated sludge, has shown a remarkable ability to degrade atenolol efficiently. nih.gov This strain utilizes a pathway that not only forms atenolol acid but also involves the cleavage of the ether bond, a rate-limiting step in the complete degradation of the molecule. nih.gov This process yields several other intermediate metabolites, including 4-hydroxyphenylacetic acid, which is then further broken down into carbon dioxide. nih.gov Other identified minor metabolites from various microbial actions include 1-isopropylamino-2-propanol and 1-amino-3-phenoxy-2-propanol, which are formed through pathways like N-dealkylation and the breakage of the ether bond in the alkyl side chain. uq.edu.au
The table below summarizes the key metabolites identified during the microbial degradation of atenolol.
| Metabolite Name | Method of Formation | Key Microbial Action |
| Atenolol Acid | Hydrolysis of the primary amide group | Bacterial amidohydrolase |
| 4-Hydroxyphenylacetic acid | Ether bond cleavage of atenolol acid | Hydrogenophaga sp. YM1 |
| 1-Isopropylamino-2-propanol | Breakage of ether bond in alkyl side chain | Cometabolic biodegradation |
| 1-Amino-3-phenoxy-2-propanol | N-dealkylation and loss of acetamide (B32628) moiety | Cometabolic biodegradation |
Analytical Detection of Atenolol Metabolites in Environmental Samples
The detection and quantification of atenolol and its metabolites, such as desmethyl atenolol, in environmental samples like wastewater and surface water are critical for assessing their environmental fate and potential impact. faa.govresearchgate.net Due to the typically low concentrations of these compounds, highly sensitive and specific analytical methods are required. researchgate.net The most widely employed technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). researchgate.netekb.eg This method offers excellent selectivity and sensitivity for identifying and measuring trace amounts of pharmaceutical residues in complex matrices. nih.gov
In LC-MS/MS analysis, the use of isotopically labeled internal standards is a fundamental practice to ensure the accuracy and precision of quantification. This is where This compound plays a crucial role. It serves as an internal standard for the quantification of cis-desmethyl atenolol, a metabolite of atenolol. The five deuterium atoms (d5) in its structure make it chemically identical to the target analyte but with a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the metabolite and its deuterated standard.
The process involves adding a known amount of this compound to the environmental sample before preparation and analysis. During sample extraction and processing, any loss of the target analyte will be mirrored by a proportional loss of the internal standard. By comparing the peak area of the analyte to that of the internal standard, analysts can correct for variations in sample recovery and matrix effects, leading to highly accurate quantification. ekb.eg
Other analytical techniques have also been developed for the determination of atenolol, including High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and spectrofluorimetric methods. sysrevpharm.org While these methods can be effective, they may lack the high specificity and sensitivity of LC-MS/MS, particularly for complex environmental samples where interferences are common. sysrevpharm.org
The table below provides an overview of the analytical methods used for detecting atenolol and its metabolites.
| Analytical Technique | Detector | Common Use | Role of this compound |
| LC-MS/MS | Tandem Mass Spectrometer | Quantification in complex matrices (wastewater, plasma) | Internal standard for accurate quantification |
| HPLC | Fluorescence / UV-PDA | Quantification in pharmaceutical and biological samples | Not directly used; unlabeled compounds are the target |
| Spectrofluorimetry | Fluorescence Detector | Analysis in pure powder, pharmaceuticals, and urine | Not applicable |
| GC-MS | Mass Spectrometer | Detection in postmortem samples (requires derivatization) | Not typically used; LC-MS is preferred |
Computational and Theoretical Approaches in Desmethyl Atenolol Research
Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how a drug metabolite like Cis-Desmethyl Atenolol (B1665814) might interact with biological targets, such as metabolic enzymes or pharmacological receptors.
Docking simulations can elucidate the binding mode of atenolol and its derivatives to target receptors, such as the β-1 adrenergic receptor. nih.gov By predicting the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize about the potential pharmacological activity of a metabolite. For instance, a study on the interaction between atenolol and DNA utilized molecular docking to reveal that hydrogen bonding was the dominant force in the binding phenomenon. nih.gov
Furthermore, these simulations are vital for studying interactions with metabolic enzymes. While atenolol undergoes minimal metabolism, primarily via hydroxylation and glucuronidation, understanding how its derivatives interact with enzymes like Cytochrome P450 (CYP) is important. drugbank.comhmdb.ca Docking studies can predict the binding energy of a metabolite within the active site of a CYP isozyme, such as CYP2D6, providing insights into its metabolic stability and potential to be a substrate or inhibitor of the enzyme. hmdb.ca For example, a molecular docking analysis of atenolol with various polymer film formers calculated the free binding energy (ΔG) and identified specific hydrogen bond interactions, demonstrating the utility of this approach in predicting molecular compatibility and binding. mdpi.comnih.gov
Quantum Chemical Calculations for Conformational Analysis and Stereochemical Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed view of the electronic structure of a molecule. This allows for precise conformational analysis and the prediction of stereochemical properties, which is essential for chiral molecules like atenolol and its derivatives. researchgate.net
Atenolol is a flexible molecule, capable of adopting numerous three-dimensional shapes or conformations. acs.org Quantum chemical methods can calculate the energy of these different conformers to identify the most stable structures. A study using the Hartree-Fock level of theory (HF/6-31G*) was able to fully relax the molecular conformations of atenolol observed in crystal structures, providing an optimized structure for comparison. acs.org Understanding the preferred conformation is key to predicting how the molecule will fit into an enzyme's active site or a receptor's binding pocket.
These calculations are also used to determine various molecular properties known as quantum chemical descriptors, which relate to the molecule's reactivity and stability. medpharmareports.com Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical hardness can be calculated to predict a molecule's behavior in biochemical reactions. researchgate.netmedpharmareports.com
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (oxidation potential). medpharmareports.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (reduction potential). medpharmareports.com |
| HOMO-LUMO Gap (HLG) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a larger gap implies higher stability. medpharmareports.com |
| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons | Indicates the tendency to attract electrons in a chemical bond. researchgate.netmedpharmareports.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with the stability of the molecule. researchgate.netmedpharmareports.com |
In Silico Prediction of Metabolic Fates and Reaction Energetics
In silico tools for metabolism prediction have become a cornerstone of modern drug discovery, allowing researchers to anticipate how a drug candidate will be transformed in the body. news-medical.netnih.gov These computational models can predict the metabolic fate of compounds like Cis-Desmethyl Atenolol, identifying likely sites of metabolism and the resulting products. researchgate.net
Given that atenolol itself is subject to limited metabolism, with only about 5-8% being a hydroxylated metabolite and 2% a glucuronide conjugate, in silico models are particularly useful for exploring these minor pathways. drugbank.com Predictive tools use several approaches:
Knowledge-Based Systems: These systems use a predefined set of biotransformation rules derived from known metabolic reactions.
Machine Learning Models: Trained on large datasets of known drug metabolism reactions, these models can predict the likelihood of metabolism at different sites on a molecule. mdpi.com
Quantum Chemistry-Based Models: These models calculate the activation energies for potential metabolic reactions. By determining the reaction energetics, they can predict which metabolic pathways are most likely to occur. A lower activation energy suggests a more favorable reaction.
These predictive models help in the early identification of potentially reactive or toxic metabolites, guiding further experimental studies. news-medical.net For example, web servers like MetaTox can predict metabolic pathways and potential toxicity, providing a comprehensive in silico assessment. researchgate.net
Cheminformatics Approaches for Metabolite Identification and Database Curation
Cheminformatics combines computer and information science to analyze and manage chemical data, playing a vital role in metabolomics and the identification of drug metabolites. nih.govnih.gov When analyzing biological samples for metabolites of atenolol, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) generate vast amounts of complex data. nih.gov
Cheminformatics tools and workflows are essential for processing this data:
Signal Processing and Feature Detection: Software such as MZmine or MS-DIAL processes the raw analytical data to detect metabolic features, which are potential signals corresponding to different molecules. nih.gov
Database Searching: To identify these features, their mass spectra are compared against spectral libraries in curated databases. nih.gov Major metabolome databases include the Human Metabolome Database (HMDB), PubChem, and DrugBank, which contain structural and spectral information for thousands of metabolites and drugs, including atenolol and its known metabolites. drugbank.comhmdb.canih.gov
In Silico Fragmentation: For novel metabolites not present in databases, tools can predict the fragmentation pattern of a candidate structure and compare it to the experimental data to aid in structural elucidation. ualberta.ca
These approaches facilitate the creation of comprehensive metabolic maps and ensure that data is curated and stored in a structured manner in public databases, making it accessible for future research. nih.govualberta.ca This systematic curation is fundamental to building a collective understanding of drug metabolism pathways.
Table of Mentioned Compounds
| Compound Name |
|---|
| Cis-Desmethyl Atenolol-d5 |
| Atenolol |
| Atenolol Glucuronide |
Emerging Research Directions and Future Prospects for Cis Desmethyl Atenolol D5
Development of Novel Analytical Platforms for High-Throughput Metabolite Screening
The demand for rapid and accurate quantification of drug metabolites in complex biological matrices has spurred the development of sophisticated analytical platforms. High-throughput screening (HTS) is essential in drug discovery and development for analyzing large numbers of samples efficiently. In this domain, stable isotope-labeled internal standards, such as Cis-Desmethyl Atenolol-d5, are indispensable for ensuring the accuracy, precision, and reliability of quantitative assays. musechem.comresearchgate.netresearchgate.net
The primary analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. researchgate.net The SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. acanthusresearch.com However, its higher mass allows the mass spectrometer to distinguish it from the target analyte. This co-elution and similar ionization response enable precise correction for matrix effects and variations in sample preparation or instrument performance, which is critical in high-throughput workflows. musechem.comresearchgate.net
Recent advancements focus on increasing speed and sensitivity. Ultra-Fast Liquid Chromatography (UFLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems significantly reduce run times, allowing for the analysis of more samples in a shorter period without compromising separation quality. eurekaselect.com When paired with the latest generation of mass spectrometers, these platforms offer unparalleled sensitivity, enabling the detection and quantification of low-abundance metabolites.
| Analytical Platform | Key Features | Role of this compound |
|---|---|---|
| LC-MS/MS | High selectivity and sensitivity for quantifying specific molecules in complex mixtures. | Acts as an ideal internal standard to correct for matrix effects and variability, ensuring accurate quantification. researchgate.net |
| UHPLC/UFLC-MS/MS | Reduces analysis time from minutes to seconds per sample, enabling high-throughput screening. eurekaselect.com | Crucial for maintaining data quality and reproducibility in rapid screening environments. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown metabolites. | Used to confirm the elemental composition of both the analyte and the standard, enhancing confidence in identification. nih.gov |
Integration of Labeled Metabolites in Systems Biology and Metabolomics Research
Systems biology aims to understand the complex interactions within biological systems by integrating multiple 'omics' data sets (genomics, proteomics, metabolomics). nih.govnih.gov Metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, provides a direct functional readout of cellular physiology. nih.govresearchgate.net Stable isotope-labeled compounds are critical tools in this field for tracing metabolic pathways and quantifying metabolite fluxes. creative-proteomics.comovid.com
While this compound is primarily an internal standard for an exogenous compound, its application is central to pharmacometabolomics, a sub-discipline that combines metabolomic profiling with pharmacology to predict drug effects and understand their mechanisms. researchgate.net Studies have used metabolomics to investigate the systemic changes induced by atenolol (B1665814) treatment, identifying novel biomarkers associated with its therapeutic and adverse effects. nih.govresearchgate.net
In such studies, accurate quantification of atenolol and its metabolites is fundamental. By using labeled standards like this compound, researchers can confidently measure the concentration of the parent drug and its biotransformation products. This allows them to correlate these concentrations with changes in the endogenous metabolome, linking drug exposure to specific metabolic pathway perturbations. bioanalysis-zone.com This integrated approach helps to build comprehensive models of a drug's system-wide impact, moving towards personalized medicine where metabolic profiles could predict an individual's response to treatment. nih.gov
| Research Area | Application of Labeled Metabolites | Relevance of this compound |
|---|---|---|
| Metabolomics | Enables system-wide studies of cellular metabolism and its response to stimuli. ovid.combioanalysis-zone.com | Facilitates accurate quantification of drug metabolites, a key component of pharmacometabolomics studies. researchgate.net |
| Systems Biology | Integrates metabolite data with genomic and proteomic information to model complex biological processes. nih.govnih.gov | Provides reliable quantitative data necessary for building predictive models of drug action and disposition. |
| Metabolic Pathway Elucidation | Used to trace the flow of atoms through metabolic networks, defining pathway structures and fluxes. nih.govcreative-proteomics.com | Though not a metabolic tracer itself, it enables the precise measurement of pathway end-products (metabolites) resulting from drug biotransformation. |
Advancements in Stereoselective Synthesis of Complex Labeled Reference Materials
The synthesis of complex, isotopically labeled reference materials requires sophisticated chemical strategies, particularly for chiral molecules like atenolol and its derivatives. nih.gov Atenolol possesses a stereocenter, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov Consequently, the stereoselective synthesis of its metabolites and labeled analogs is of significant interest.
Modern synthetic chemistry offers several advanced methods for achieving high enantiomeric purity. rsc.org These include the use of chiral catalysts, enzymatic resolutions, and asymmetric synthesis starting from chiral precursors. For instance, the synthesis of enantiomerically pure (S)-atenolol has been achieved using hydrolytic kinetic resolution of a terminal epoxide intermediate with a chiral cobalt-based catalyst. researchgate.net Similar strategies can be adapted for the synthesis of its metabolites.
Incorporating stable isotopes like deuterium (B1214612) (d) into a target molecule without compromising stereochemical integrity is a further challenge. Deuterium labels are typically introduced via deuterated building blocks in a de novo synthesis or through hydrogen-deuterium exchange reactions on a late-stage intermediate. acanthusresearch.comacs.org For a compound like this compound, a synthetic route would be designed to build the molecule using deuterated reagents (e.g., deuterated isopropanol) to ensure the labels are placed in chemically stable positions. The "d5" designation suggests labeling on the isopropyl group, a common strategy to provide a significant mass shift for MS analysis while minimizing the risk of isotopic exchange.
Recent advances in catalysis, including palladium-catalyzed reactions and C-H activation, are expanding the toolkit for late-stage isotopic labeling, which can simplify the synthesis of complex labeled molecules and reduce radioactive waste in the case of radiolabeling. acs.orgresearchgate.net
Contribution to Fundamental Understanding of Xenobiotic Biotransformation in Diverse Biological Systems
Xenobiotics are foreign substances to a biological system, including drugs, environmental pollutants, and dietary components. The study of their biotransformation—how they are metabolized and eliminated—is a cornerstone of toxicology and pharmacology. mhmedical.com Atenolol is primarily excreted unchanged by the kidneys; however, a small fraction undergoes metabolism. nih.govwikipedia.orgclinpgx.org Identified metabolites include hydroxyatenolol (B565818) and atenolol glucuronide, formed through hydroxylation and conjugation reactions, respectively. ethz.chdrugbank.com
The precise quantification of these minor metabolites is crucial for a complete understanding of the drug's disposition. Due to their low concentrations, highly sensitive and specific analytical methods are required. This is where labeled internal standards like this compound become essential. By enabling accurate measurement, they help researchers to:
Identify Metabolic Pathways: Confirm the presence and quantity of minor metabolites, helping to piece together the complete biotransformation pathway. ethz.ch
Characterize Enzyme and Transporter Roles: Investigate which enzymes (e.g., Cytochrome P450s) and transporters (e.g., OCTs, MATEs) are involved in the metabolism and excretion of atenolol by correlating drug and metabolite levels in various in vitro and in vivo systems. clinpgx.orgnih.govnih.gov
Study Interspecies and Interindividual Variability: Assess differences in metabolic profiles between different species in preclinical studies or between individuals in clinical studies, which can be due to genetic polymorphisms in metabolic enzymes.
Q & A
Basic Research Questions
Q. How can Cis-Desmethyl Atenolol-d5 be reliably identified and quantified in complex biological matrices?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Isotopic dilution with deuterated analogs (e.g., Atenolol-d5) minimizes matrix interference and improves quantification accuracy. Validate methods using calibration curves (0.1–100 ng/mL) and spike-recovery experiments (70–120% recovery range) to ensure robustness .
- Key Considerations : Optimize ionization parameters (e.g., ESI+ mode) to distinguish between Atenolol-d5 and its metabolites. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 30 days. Monitor degradation using LC-MS/MS, focusing on hydrolytic cleavage and oxidation byproducts. Include control samples with antioxidant additives (e.g., BHT) to evaluate preservation efficacy .
- Data Interpretation : Use Arrhenius kinetics to extrapolate long-term stability. Report degradation rates as % loss/day with 95% confidence intervals .
Q. How does the synthesis of this compound differ from its non-deuterated counterpart?
- Methodology : Employ deuterium exchange reactions using D2O and Pd/C catalysts under controlled pH (7–9). Characterize isotopic purity (>98% D-incorporation) via mass spectrometry and verify stereochemical integrity using chiral HPLC .
- Challenges : Address isotopic scrambling during synthesis by optimizing reaction time (≤24 hours) and temperature (20–25°C) .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound be resolved in cross-species studies?
- Methodology : Perform comparative in vitro assays using hepatocyte models (human, rat, and dog) to identify species-specific cytochrome P450 (CYP) isoforms involved. Use CYP-selective inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions .
- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA or PLS-DA) to differentiate interspecies variability from experimental noise. Report discrepancies in metabolite half-lives (e.g., t1/2 ranges: human 4.5 h vs. rat 2.8 h) .
Q. What isotopic effects arise from deuterium substitution in this compound, and how do they influence pharmacokinetic modeling?
- Methodology : Compare deuterated and non-deuterated forms in in vivo PK studies (single-dose IV/PO administration). Calculate isotope effect ratios (kH/kD) for clearance and volume of distribution using non-compartmental analysis .
- Implications : Note reduced metabolic clearance (≈15–20%) in deuterated analogs due to kinetic isotope effects (KIE). Adjust physiologically based pharmacokinetic (PBPK) models to account for altered tissue partitioning .
Q. How can researchers address co-elution challenges when analyzing this compound alongside structurally similar metabolites?
- Methodology : Implement ultra-high-performance LC (UHPLC) with sub-2 µm particle columns (e.g., C18) to enhance resolution. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective quantitation .
- Advanced Solutions : Apply ion mobility spectrometry (IMS) to separate isobaric interferences based on collision cross-section differences .
Methodological and Ethical Considerations
Q. What statistical approaches are most robust for validating low-abundance this compound signals in environmental samples?
- Methodology : Use limit of detection (LOD) and limit of quantification (LOQ) calculations based on signal-to-noise (S/N ≥ 3 and ≥10, respectively). Apply bootstrapping or Monte Carlo simulations to estimate uncertainty in trace-level analyses .
- Ethical Reporting : Disclose false-positive rates and include blank matrix controls in publications to ensure reproducibility .
Q. How should researchers design studies to investigate the environmental persistence of this compound in aquatic systems?
- Methodology : Conduct microcosm experiments simulating freshwater and marine conditions. Measure degradation rates via LC-HRMS and assess photolytic/biological pathways using QSAR modeling .
- Data Transparency : Publish raw datasets (e.g., degradation half-lives, metabolite profiles) in supplementary materials to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
